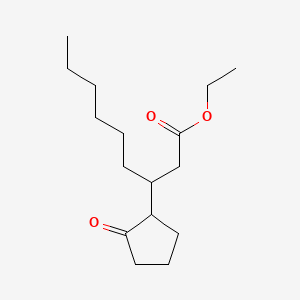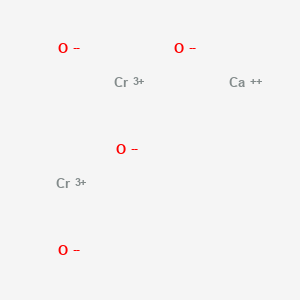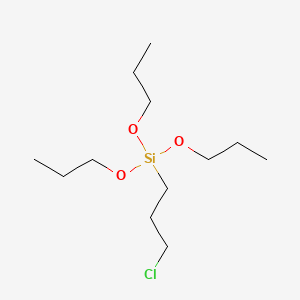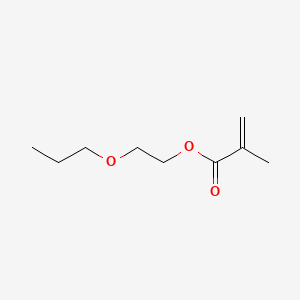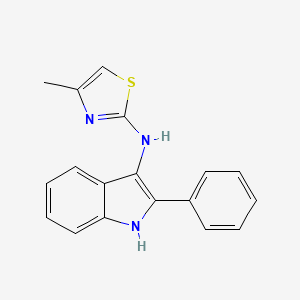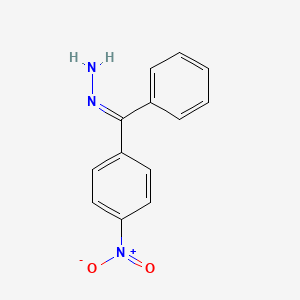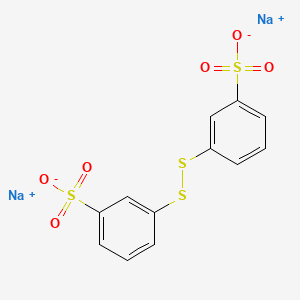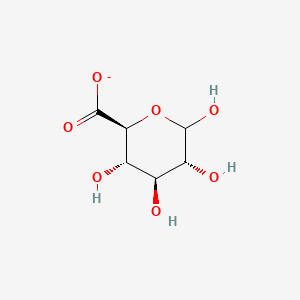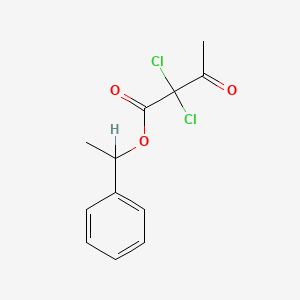
1-Phenylethyl 2,2-dichloroacetoacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Die Synthese von 1-Phenylethyl-2,2-dichloracetessigsäureester umfasst typischerweise die Veresterung von 2,2-Dichloracetessigsäure mit 1-Phenylethanol. Die Reaktion wird üblicherweise in Gegenwart eines Katalysators wie Schwefelsäure oder p-Toluolsulfonsäure unter Rückflussbedingungen durchgeführt . Industrielle Produktionsmethoden können ähnliche Synthesewege aufweisen, jedoch in größerem Maßstab mit optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten.
Analyse Chemischer Reaktionen
1-Phenylethyl-2,2-dichloracetessigsäureester durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Diese Verbindung kann unter Verwendung von Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid zu entsprechenden Ketonen oder Carbonsäuren oxidiert werden.
Reduktion: Reduktionsreaktionen können die Verbindung unter Verwendung von Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid in Alkohole oder Alkane umwandeln.
Substitution: Nucleophile Substitutionsreaktionen können die Chloratome durch andere Nucleophile wie Hydroxid-, Alkoxid- oder Aminogruppen ersetzen.
Häufig verwendete Reagenzien und Bedingungen in diesen Reaktionen umfassen saure oder basische Umgebungen, unterschiedliche Temperaturen und spezifische Katalysatoren, um die Reaktionen in Richtung der gewünschten Produkte zu lenken.
Wissenschaftliche Forschungsanwendungen
1-Phenylethyl-2,2-dichloracetessigsäureester hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Er wird als Zwischenprodukt bei der Synthese verschiedener organischer Verbindungen verwendet, darunter Pharmazeutika und Agrochemikalien.
Biologie: Die Derivate der Verbindung werden auf ihre potenziellen biologischen Aktivitäten untersucht, wie antimikrobielle und krebshemmende Eigenschaften.
Medizin: Es laufen Untersuchungen zur Erforschung seines Potenzials als Vorstufe für die Medikamentenentwicklung.
Industrie: Er wird bei der Produktion von Spezialchemikalien und -materialien verwendet.
Wirkmechanismus
Der Wirkmechanismus von 1-Phenylethyl-2,2-dichloracetessigsäureester beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Verbindung kann hydrolysiert werden, um 2,2-Dichloracetessigsäure und 1-Phenylethanol freizusetzen, die dann an verschiedenen biochemischen Reaktionen teilnehmen können. Die beteiligten molekularen Zielstrukturen und Signalwege hängen von der spezifischen Anwendung und den Derivaten ab, die aus der Verbindung gebildet werden .
Wirkmechanismus
The mechanism of action of 1-Phenylethyl 2,2-dichloroacetoacetate involves its interaction with specific molecular targets and pathways. The compound can undergo hydrolysis to release 2,2-dichloroacetoacetic acid and 1-phenylethanol, which can further participate in various biochemical reactions. The molecular targets and pathways involved depend on the specific application and the derivatives formed from the compound .
Vergleich Mit ähnlichen Verbindungen
1-Phenylethyl-2,2-dichloracetessigsäureester kann mit ähnlichen Verbindungen verglichen werden, wie z. B.:
2,2-Dichloracetessigsäure: Eine Vorstufe bei der Synthese von 1-Phenylethyl-2,2-dichloracetessigsäureester.
1-Phenylethanol: Eine weitere Vorstufe, die im Veresterungsprozess verwendet wird.
2,2-Dichlor-3-oxobutansäure: Eine strukturell ähnliche Verbindung mit unterschiedlichen funktionellen Gruppen.
Die Einzigartigkeit von 1-Phenylethyl-2,2-dichloracetessigsäureester liegt in seiner spezifischen Esterstruktur, die im Vergleich zu seinen Analogen unterschiedliche chemische Eigenschaften und Reaktivität verleiht.
Eigenschaften
CAS-Nummer |
85153-57-7 |
|---|---|
Molekularformel |
C12H12Cl2O3 |
Molekulargewicht |
275.12 g/mol |
IUPAC-Name |
1-phenylethyl 2,2-dichloro-3-oxobutanoate |
InChI |
InChI=1S/C12H12Cl2O3/c1-8(10-6-4-3-5-7-10)17-11(16)12(13,14)9(2)15/h3-8H,1-2H3 |
InChI-Schlüssel |
LRVRGCXZUQMFGR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC=CC=C1)OC(=O)C(C(=O)C)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[2-(4-Isopropylphenyl)ethyl]pyridine](/img/structure/B12665142.png)
